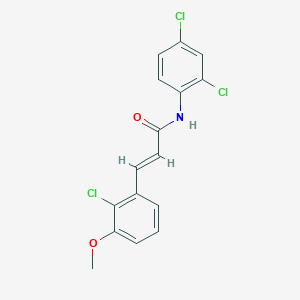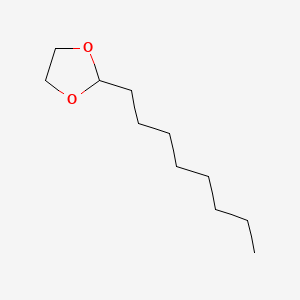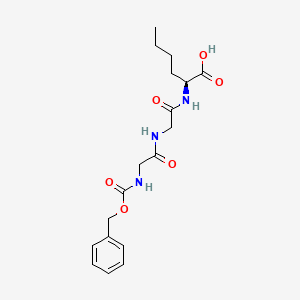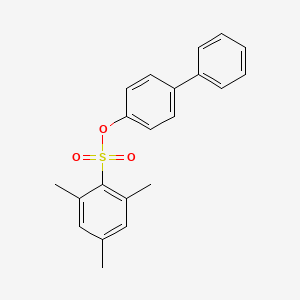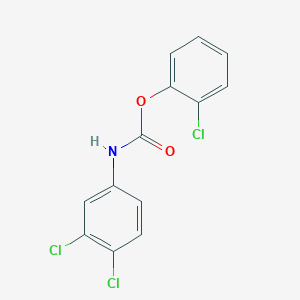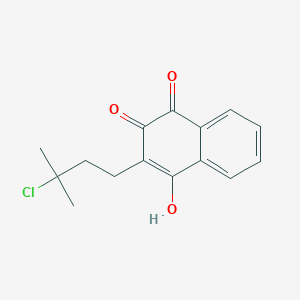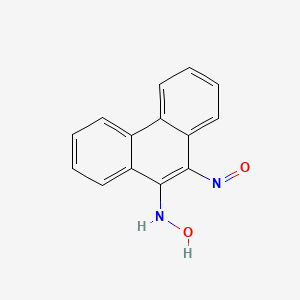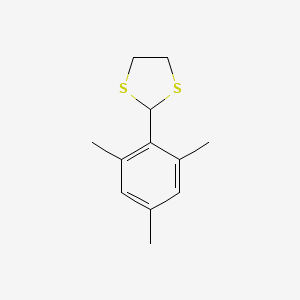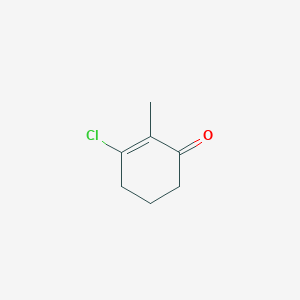
3-Methyl-1-phenyl-4-(triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-phenyl-4-(triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one is a complex organic compound known for its unique structure and reactivity This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-4-(triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with triphenylphosphine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-phenyl-4-(triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenylphosphoranylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-Methyl-1-phenyl-4-(triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-phenyl-4-(triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The triphenylphosphoranylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the triphenylphosphoranylidene group, resulting in different reactivity and applications.
4-(Triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one: Similar structure but without the methyl and phenyl groups, affecting its chemical properties.
Uniqueness
The presence of the triphenylphosphoranylidene group in 3-Methyl-1-phenyl-4-(triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one makes it unique compared to other pyrazoles
Propriétés
Numéro CAS |
22401-05-4 |
|---|---|
Formule moléculaire |
C28H23N2OP |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
5-methyl-2-phenyl-4-(triphenyl-λ5-phosphanylidene)pyrazol-3-one |
InChI |
InChI=1S/C28H23N2OP/c1-22-27(28(31)30(29-22)23-14-6-2-7-15-23)32(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H3 |
Clé InChI |
DQWAUXVGPSVZCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




